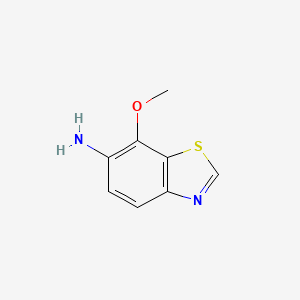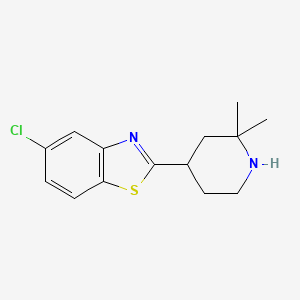
1-(Glycylamino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Glycylamino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of α-amino acids It is characterized by a cyclohexane ring substituted with a glycylamino group and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Glycylamino)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Glycylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Glycylamino)cyclohexane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Glycylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating the transport of amino acids across cell membranes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclohexanecarboxylic acid: An α-amino acid with a similar cyclohexane structure but without the glycylamino group.
1-Aminocyclopentanecarboxylic acid: A homologous compound with a cyclopentane ring instead of a cyclohexane ring.
1-Cyclohexene-1-carboxylic acid: A related compound with a cyclohexene ring and a carboxylic acid group.
Uniqueness
1-(Glycylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both a glycylamino group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
98881-24-4 |
|---|---|
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-[(2-aminoacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c10-6-7(12)11-9(8(13)14)4-2-1-3-5-9/h1-6,10H2,(H,11,12)(H,13,14) |
Clave InChI |
ZSYIBCNZGBURHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)





